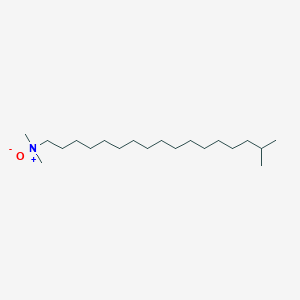
Isooctadecanamine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecanamine, N,N-dimethyl-, N-oxide is a chemical compound with the molecular formula C20H43NO. It is a type of amine oxide, which is a class of compounds characterized by the presence of an N-oxide functional group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecanamine, N,N-dimethyl-, N-oxide can be synthesized through the oxidation of isooctadecanamine, N,N-dimethyl-. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions to convert the amine to its corresponding N-oxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isooctadecanamine, N,N-dimethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized nitrogen species.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid, and meta-chloroperoxybenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the N-oxide group.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
Oxidation: Further oxidized nitrogen species.
Reduction: Isooctadecanamine, N,N-dimethyl-.
Substitution: Compounds with different functional groups replacing the N-oxide.
Scientific Research Applications
Isooctadecanamine, N,N-dimethyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein solubilization for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of isooctadecanamine, N,N-dimethyl-, N-oxide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to solubilize hydrophobic molecules in aqueous solutions. This property is particularly useful in biochemical assays and industrial applications where solubilization of hydrophobic compounds is required .
Comparison with Similar Compounds
Similar Compounds
Dodecyldimethylamine oxide: Similar surfactant properties but with a shorter alkyl chain.
Lauryldimethylamine oxide: Another surfactant with similar applications but different molecular weight and properties.
Uniqueness
Isooctadecanamine, N,N-dimethyl-, N-oxide is unique due to its longer alkyl chain, which provides enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong solubilization and emulsification capabilities .
Properties
CAS No. |
125972-19-2 |
|---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
N,N,16-trimethylheptadecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21(3,4)22/h20H,5-19H2,1-4H3 |
InChI Key |
GCYGTRJKQWZIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















